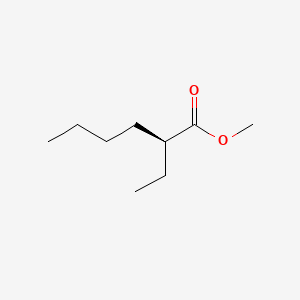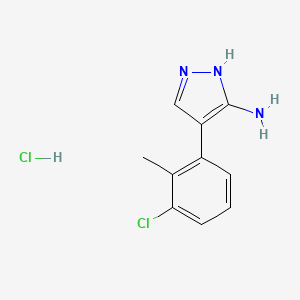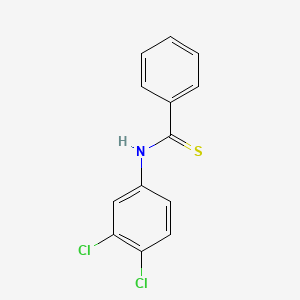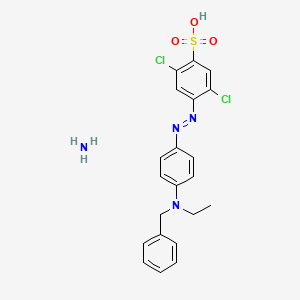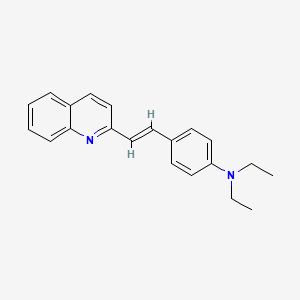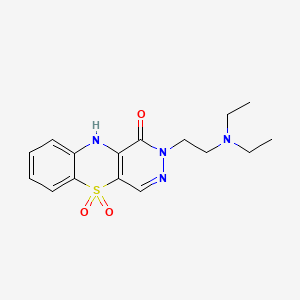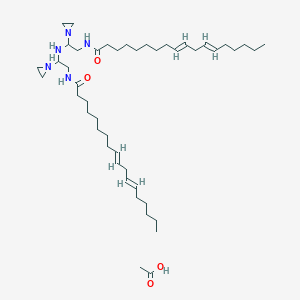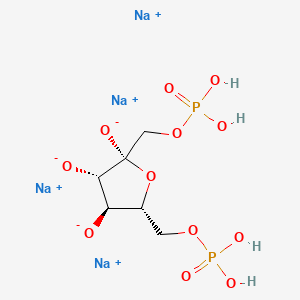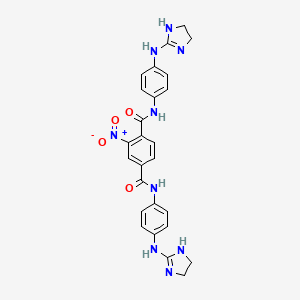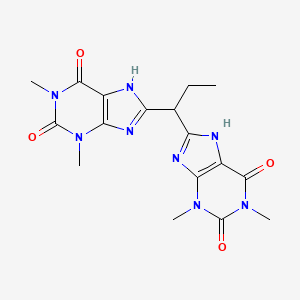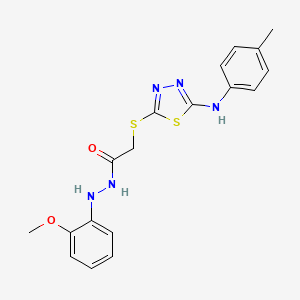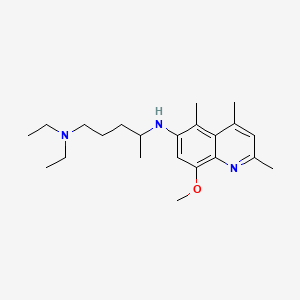
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) is a complex organic compound with a unique structure that combines a pentanediamine backbone with a quinoline derivative
Méthodes De Préparation
The synthesis of 1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by its reaction with 1,4-pentanediamine. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Analyse Des Réactions Chimiques
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline oxides.
Reduction: Reduction reactions can convert the quinoline moiety to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and proteins, potentially disrupting their normal functions. This interaction can lead to the inhibition of key biological pathways, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) can be compared with other similar compounds, such as:
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-: This compound lacks the quinoline moiety, making it less complex and potentially less active in biological systems.
1,4-Pentanediamine, N(sup 4)-(7-chloro-4-quinolinyl)-N(sup 1),N(sup 1)-diethyl-: This compound has a chloro-substituted quinoline, which may alter its reactivity and biological activity.
N(sup 4)-(2-Butoxyethyl)-N(sup 1),N(sup 1)-diethyl-1,4-pentanediamine: This compound features a butoxyethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound) lies in its specific quinoline substitution, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
84264-55-1 |
|---|---|
Formule moléculaire |
C22H35N3O |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
1-N,1-N-diethyl-4-N-(8-methoxy-2,4,5-trimethylquinolin-6-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C22H35N3O/c1-8-25(9-2)12-10-11-16(4)23-19-14-20(26-7)22-21(18(19)6)15(3)13-17(5)24-22/h13-14,16,23H,8-12H2,1-7H3 |
Clé InChI |
LFODGIWMOBGUTL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC(C)NC1=CC(=C2C(=C1C)C(=CC(=N2)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


